

# Tirzepatide: A Comparative Analysis of the SURPASS and SURMOUNT Clinical Trial Programs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LY329146 |           |
| Cat. No.:            | B1675673 | Get Quote |

Tirzepatide, a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant efficacy in both glycemic control and weight management. This has been extensively evaluated in two major clinical trial programs: SURPASS, focused on type 2 diabetes, and SURMOUNT, centered on obesity. This guide provides a detailed comparative analysis of the efficacy of tirzepatide in these two landmark trial programs, presenting key experimental data, methodologies, and a visualization of its signaling pathway to inform researchers, scientists, and drug development professionals.

### Comparative Efficacy of Tirzepatide: SURPASS vs. SURMOUNT

The SURPASS program primarily investigated tirzepatide's ability to improve glycemic control in patients with type 2 diabetes, with weight loss as a key secondary endpoint. In contrast, the SURMOUNT program assessed tirzepatide's efficacy as a primary weight management therapy in individuals with obesity or who are overweight, with or without type 2 diabetes.

# SURPASS Trials: Glycemic Control and Weight Reduction in Type 2 Diabetes

The SURPASS clinical trial program encompassed a series of Phase 3 studies evaluating the efficacy and safety of tirzepatide at various doses (5 mg, 10 mg, and 15 mg) against placebo



and active comparators in patients with type 2 diabetes. The primary endpoint in these trials was the change in hemoglobin A1c (HbA1c) from baseline.

Across the SURPASS trials, tirzepatide demonstrated statistically significant and clinically meaningful reductions in HbA1c and body weight. Notably, in SURPASS-2, all three doses of tirzepatide showed superior HbA1c and body weight reductions compared to semaglutide 1 mg.[1] A significant proportion of participants treated with the 15 mg dose of tirzepatide in the SURPASS program achieved an HbA1c of less than 5.7%, a level seen in people without diabetes.[2]

### **SURMOUNT Trials: Weight Management in Obesity**

The SURMOUNT program consisted of Phase 3 trials designed to evaluate the efficacy and safety of tirzepatide for chronic weight management. The primary endpoint in these trials was the percentage change in body weight from baseline.

The SURMOUNT trials have shown substantial and sustained weight loss with tirzepatide treatment. In SURMOUNT-1, individuals with obesity but without diabetes experienced a mean weight reduction of up to 22.5% with the 15 mg dose at 72 weeks.[3] SURMOUNT-2, which enrolled participants with type 2 diabetes and obesity, also demonstrated significant weight loss, with an average reduction of 15% of their starting body weight after 72 weeks of treatment.[4][5] The results from SURMOUNT-3 and SURMOUNT-4 further underscored tirzepatide's profound impact on weight reduction, with participants achieving up to 26.6% mean weight loss.[6]

### **Quantitative Data Summary**

The following tables summarize the key efficacy data from the SURPASS and SURMOUNT clinical trial programs.

Table 1: Key Efficacy Outcomes of the SURPASS Clinical Trial Program



| Trial                 | Comparator                                    | Treatment<br>Duration | Mean<br>Baseline<br>HbA1c (%) | Mean Change in HbA1c (%) with Tirzepatide (5mg, 10mg, 15mg) | Mean Change in Body Weight (kg) with Tirzepatide (5mg, 10mg, 15mg) |
|-----------------------|-----------------------------------------------|-----------------------|-------------------------------|-------------------------------------------------------------|--------------------------------------------------------------------|
| SURPASS-<br>1[7]      | Placebo                                       | 40 weeks              | 7.9                           | -1.87, -1.89,<br>-2.07                                      | -7.0, -8.3,<br>-9.5                                                |
| SURPASS-<br>2[1]      | Semaglutide<br>1 mg                           | 40 weeks              | 8.28                          | -2.01, -2.24,<br>-2.30                                      | -7.6, -9.3,<br>-11.2                                               |
| SURPASS-<br>3[8][9]   | Insulin<br>degludec                           | 52 weeks              | 8.17                          | -2.03, -2.29,<br>-2.37                                      | -7.5, -10.7,<br>-12.9                                              |
| SURPASS-<br>4[10][11] | Insulin<br>glargine                           | 52 weeks              | 8.5                           | -2.24, -2.43,<br>-2.58                                      | -7.1, -9.5,<br>-11.7                                               |
| SURPASS-<br>5[12][13] | Placebo<br>(add-on to<br>insulin<br>glargine) | 40 weeks              | 8.31                          | -2.11, -2.40,<br>-2.34                                      | -5.4, -7.5,<br>-8.8                                                |

Table 2: Key Efficacy Outcomes of the SURMOUNT Clinical Trial Program



| Trial                      | Participant<br>Population                                                    | Treatment<br>Duration | Mean<br>Baseline<br>Weight (kg) | Mean Percentage Change in Body Weight with Tirzepatide (5mg, 10mg, 15mg) | Percentage of Participants Achieving ≥20% Weight Loss with Tirzepatide (10mg, 15mg) |
|----------------------------|------------------------------------------------------------------------------|-----------------------|---------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| SURMOUNT-<br>1[14]         | Obesity,<br>without Type<br>2 Diabetes                                       | 72 weeks              | 104.8                           | -16.0, -21.4,<br>-22.5                                                   | 55% (10mg),<br>63% (15mg)                                                           |
| SURMOUNT-<br>2[4][15][16]  | Obesity and<br>Type 2<br>Diabetes                                            | 72 weeks              | 100.7                           | N/A, -12.8,<br>-14.7                                                     | N/A                                                                                 |
| SURMOUNT-<br>3[6][17]      | Obesity, without Type 2 Diabetes (following 12- week lifestyle intervention) | 72 weeks              | 109.5                           | N/A, -21.1<br>(additional)                                               | N/A                                                                                 |
| SURMOUNT-<br>4[18][19][20] | Obesity, without Type 2 Diabetes (36-week tirzepatide lead-in)               | 88 weeks              | 107.3                           | N/A, -26.0<br>(total)                                                    | 69.5%<br>(maintained<br>on<br>tirzepatide)                                          |

### **Experimental Protocols**

The SURPASS and SURMOUNT trials were Phase 3, multicenter, randomized, and controlled studies. Key aspects of their methodologies are outlined below.



### **SURPASS Program Methodology**

- Study Design: The SURPASS trials were designed to assess the efficacy and safety of tirzepatide as a monotherapy or as an add-on to other diabetes medications.[2] Designs included placebo-controlled and active-comparator-controlled (e.g., semaglutide, insulin degludec, insulin glargine) studies.[1][2][8][10]
- Participant Population: Participants were adults with type 2 diabetes with inadequate glycemic control on diet and exercise alone or on stable doses of oral antihyperglycemic medications.[1][7][21]
- Intervention: Tirzepatide was administered once weekly via subcutaneous injection at doses of 5 mg, 10 mg, or 15 mg. The dose was initiated at 2.5 mg and escalated every 4 weeks to the assigned maintenance dose.[22]
- Primary Endpoint: The primary endpoint for the SURPASS trials was the mean change in HbA1c from baseline.[10]
- Key Secondary Endpoints: Key secondary endpoints included the mean change in body weight, the percentage of participants reaching specific HbA1c targets (e.g., <7.0%, <5.7%), and changes in fasting serum glucose.[7]

### **SURMOUNT Program Methodology**

- Study Design: The SURMOUNT trials were designed to evaluate tirzepatide for chronic weight management as an adjunct to a reduced-calorie diet and increased physical activity.
   [16] The trials were randomized, double-blind, and placebo-controlled.[16]
- Participant Population: Participants were adults with obesity (BMI ≥30 kg/m²) or who were overweight (BMI ≥27 kg/m²) with at least one weight-related comorbidity.[12][20]
   SURMOUNT-2 specifically enrolled participants with type 2 diabetes.[20]
- Intervention: Tirzepatide was administered once weekly via subcutaneous injection at doses of 5 mg, 10 mg, or 15 mg, with a similar dose escalation schedule to the SURPASS trials.[12]
- Primary Endpoint: The primary endpoint for the SURMOUNT trials was the percentage change in body weight from randomization to the end of the treatment period.[16]



Key Secondary Endpoints: Key secondary endpoints included the percentage of participants
achieving specific weight reduction thresholds (e.g., ≥5%, ≥10%, ≥15%, ≥20%) and changes
in waist circumference, blood pressure, and lipid parameters.[14]

## Visualizations Tirzepatide Signaling Pathway

Tirzepatide exerts its effects by acting as a dual agonist for the GIP and GLP-1 receptors. Activation of these receptors, which are G-protein coupled receptors, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in pancreatic beta cells. This, in turn, stimulates glucose-dependent insulin secretion.



Click to download full resolution via product page

Caption: Tirzepatide's dual GIP and GLP-1 receptor agonism signaling pathway.

### SURPASS vs. SURMOUNT Trial Programs: A Logical Overview

The following diagram illustrates the overarching goals and target populations of the SURPASS and SURMOUNT clinical trial programs.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Time to Reach Glycaemic and Body Weight Loss Thresholds with Tirzepatide in Patients with Type 2 Diabetes: A Pre-planned Exploratory Analysis of SURPASS-2 and SURPASS-3 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 3. Continued Treatment With Tirzepatide for Maintenance of Weight Reduction in Adults With Obesity: The SURMOUNT-4 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continued Treatment With Tirzepatide for Maintenance of Weight Reduction in Adults With Obesity: The SURMOUNT-4 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of Tirzepatide (LY3298176) Versus Semaglutide Once Weekly as Add-on Therapy to Metformin in Participants With Type 2 Diabetes - American College of Cardiology [acc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Frontiers | Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 [frontiersin.org]
- 9. Tirzepatide results published in The Lancet show superior A1C and body weight reductions compared to insulin glargine in adults with type 2 diabetes with increased cardiovascular risk [prnewswire.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Tirzepatide once weekly for the treatment of obesity in people with type 2 diabetes (SURMOUNT-2): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tirzepatide Once Weekly for the Treatment of Obesity American College of Cardiology [acc.org]
- 13. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. visualmed.org [visualmed.org]
- 15. researchgate.net [researchgate.net]
- 16. Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program PMC [pmc.ncbi.nlm.nih.gov]
- 17. iapam.com [iapam.com]
- 18. JCI Insight Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 19. Tirzepatide Once Weekly for the Treatment of Obesity-4 American College of Cardiology [acc.org]
- 20. Tirzepatide Once Weekly for the Treatment of Obesity in People With Type 2 Diabetes -American College of Cardiology [acc.org]



- 21. Tirzepatide significantly reduced A1C and body weight in people with type 2 diabetes in two phase 3 trials from Lilly's SURPASS program [prnewswire.com]
- 22. Lilly's SURPASS-1 results published in The Lancet show tirzepatide's superior A1C and body weight reductions versus placebo in adults with type 2 diabetes [prnewswire.com]
- To cite this document: BenchChem. [Tirzepatide: A Comparative Analysis of the SURPASS and SURMOUNT Clinical Trial Programs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675673#comparative-efficacy-of-tirzepatide-in-surpass-vs-surmount-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com